Hydroxy Flunarizine

Description

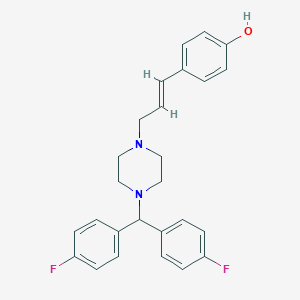

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100551-77-7 | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy Flunarizine: Structure, Properties, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Flunarizine is recognized as a principal metabolite of Flunarizine, a selective calcium channel blocker.[1][2] Flunarizine is a diphenylmethylpiperazine derivative utilized in the prophylaxis of migraine and the management of vertigo.[3][4] The pharmacological and physicochemical characteristics of this compound are intrinsically linked to its parent compound. This guide provides a comprehensive overview of the known chemical structure and properties of this compound, supplemented with extensive data from its parent compound, Flunarizine, to infer its biological activities and potential mechanisms of action.

Chemical Structure and Properties

The chemical identity of this compound is established by its unique structural features, which are a direct result of the metabolic hydroxylation of Flunarizine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[(1E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-en-1-yl]phenol | ChemSpider |

| CAS Number | 87166-81-2 | Santa Cruz Biotechnology |

| Molecular Formula | C₂₆H₂₆F₂N₂O | Santa Cruz Biotechnology |

| Molecular Weight | 420.49 g/mol | Santa Cruz Biotechnology |

| Predicted Boiling Point | 544.6 ± 50.0 °C | ChemicalBook |

| Predicted Density | 1.222 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 10.06 ± 0.26 | ChemicalBook |

For comparative purposes, the more extensively studied properties of the parent compound, Flunarizine, are presented below.

Table 2: Experimental Properties of Flunarizine

| Property | Value | Source |

| Melting Point | 251.5 °C (dihydrochloride) | Wikipedia |

| Solubility | Poorly soluble in water | PubMed |

| LogP | 5.3 | DrugBank |

| pKa (Strongest Basic) | 7.22 | DrugBank |

Inferred Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is presumed to mirror that of Flunarizine, which functions as a selective calcium entry blocker.[4][5] Flunarizine inhibits the influx of extracellular calcium through voltage-gated calcium channels, thereby preventing cellular calcium overload.[5] This action is particularly relevant in neuronal tissues, where excessive calcium influx can lead to hyperexcitability, a key factor in the pathophysiology of migraines.

The primary signaling pathway involves the blockade of T-type and L-type calcium channels in neurons and smooth muscle cells.[6] This leads to a reduction in intracellular calcium levels, which in turn decreases neuronal excitability and the release of neurotransmitters. Additionally, Flunarizine exhibits antihistaminic properties by blocking H1 histamine receptors, which may contribute to its efficacy in treating vertigo.[5]

Experimental Protocols

Synthesis of Flunarizine (Parent Compound)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of Flunarizine and its metabolites, including this compound, is crucial for pharmacokinetic and metabolism studies. A validated HPLC method for the determination of Flunarizine and its impurities can be adapted for the quantification of this compound.[7][8][9][10]

Protocol for HPLC Analysis of Flunarizine and Related Substances

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio can be optimized for the best separation. A common mobile phase composition is a mixture of Methanol: Acetonitrile: Water (50:30:20 v/v) with the pH adjusted to 4.6.[8]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[8]

-

Detection: UV detection at a wavelength of 245 nm is appropriate for Flunarizine and its derivatives.[8]

-

Sample Preparation: Samples (e.g., from bulk drug, dosage forms, or biological matrices) should be dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

-

Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations to quantify the analyte in the sample.

Conclusion

This compound, as a key metabolite of Flunarizine, is of significant interest to researchers in pharmacology and drug development. While specific experimental data for this compound remains limited, its chemical properties and biological activities can be largely inferred from its well-characterized parent compound. The provided information on its structure, properties, and inferred mechanism of action, along with generalized experimental workflows, serves as a valuable resource for further investigation. Future research should focus on dedicated studies to elucidate the specific pharmacological and toxicological profile of this compound to fully understand its contribution to the overall therapeutic and adverse effects of Flunarizine.

References

- 1. Flunarizina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flunarizine - Wikipedia [en.wikipedia.org]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Hydroxy Flunarizine for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for hydroxy flunarizine, a primary metabolite of the calcium channel blocker flunarizine. The synthesis of this metabolite is crucial for its use as a reference standard in pharmacokinetic and metabolic studies, ensuring accurate quantification and identification. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and experimental workflows.

Introduction

Flunarizine is a selective calcium entry blocker widely used in the treatment of migraine and vertigo.[1][2] In vivo, flunarizine undergoes extensive metabolism, primarily through aromatic hydroxylation and N-oxidation, leading to the formation of various metabolites.[1] One of the major metabolites is this compound, which is formed by the hydroxylation of one of the phenyl rings. The availability of a pure, well-characterized reference standard of this compound is essential for a variety of research applications, including:

-

Pharmacokinetic (PK) studies: To accurately quantify the concentration of the metabolite in biological matrices.

-

Metabolism studies: To investigate the metabolic pathways of flunarizine.

-

In vitro biological assays: To assess the pharmacological activity of the metabolite.

-

Impurity profiling: To identify and quantify related substances in flunarizine drug products.

This guide details a plausible and robust multi-step synthesis of this compound, designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a four-step sequence, starting from commercially available precursors:

-

Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of p-hydroxycinnamyl alcohol is protected as an acetate ester to prevent unwanted side reactions in subsequent steps.

-

Conversion of the protected alcohol to an alkyl chloride: The allylic alcohol of the protected intermediate is converted to the corresponding chloride, creating a reactive electrophile for the subsequent alkylation step.

-

N-alkylation of the piperazine derivative: The protected and activated cinnamyl derivative is coupled with 1-bis(4-fluorophenyl)methyl piperazine.

-

Deprotection of the phenolic hydroxyl group: The acetate protecting group is removed to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and provide a detailed guide for the synthesis of this compound.

3.1. Step 1: Synthesis of p-Acetoxycinnamyl Alcohol (Protection)

This step involves the selective acetylation of the phenolic hydroxyl group of p-hydroxycinnamyl alcohol.

-

Reaction Scheme: p-Hydroxycinnamyl alcohol + Acetic Anhydride → p-Acetoxycinnamyl Alcohol

-

Methodology:

-

To a solution of p-hydroxycinnamyl alcohol (1 equivalent) in pyridine at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford p-acetoxycinnamyl alcohol.

-

3.2. Step 2: Synthesis of p-Acetoxycinnamyl Chloride (Activation)

The allylic alcohol of p-acetoxycinnamyl alcohol is converted to the corresponding chloride.

-

Reaction Scheme: p-Acetoxycinnamyl Alcohol + Thionyl Chloride → p-Acetoxycinnamyl Chloride

-

Methodology:

-

Dissolve p-acetoxycinnamyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude p-acetoxycinnamyl chloride, which can be used in the next step without further purification.

-

3.3. Step 3: Synthesis of Protected this compound (N-Alkylation)

This key step involves the coupling of the piperazine derivative with the prepared cinnamyl chloride.

-

Reaction Scheme: 1-bis(4-fluorophenyl)methyl piperazine + p-Acetoxycinnamyl Chloride → Protected this compound

-

Methodology:

-

To a solution of 1-bis(4-fluorophenyl)methyl piperazine (1 equivalent) in acetonitrile, add p-acetoxycinnamyl chloride (1.1 equivalents) and potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the protected this compound.

-

3.4. Step 4: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the acetate protecting group to yield the target compound.

-

Reaction Scheme: Protected this compound → this compound

-

Methodology:

-

Dissolve the protected this compound (1 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. The yields are estimated based on similar reactions reported in the literature.

Table 1: Reagents and Estimated Yields

| Step | Starting Material | Reagents | Product | Estimated Yield (%) |

| 1 | p-Hydroxycinnamyl Alcohol | Acetic Anhydride, Pyridine | p-Acetoxycinnamyl Alcohol | 90-95 |

| 2 | p-Acetoxycinnamyl Alcohol | Thionyl Chloride, DCM | p-Acetoxycinnamyl Chloride | 85-90 |

| 3 | 1-bis(4-fluorophenyl)methyl piperazine & p-Acetoxycinnamyl Chloride | K₂CO₃, Acetonitrile | Protected this compound | 70-80 |

| 4 | Protected this compound | NaOH, Methanol/Water | This compound | 80-90 |

Table 2: Physicochemical and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data | Expected ¹³C NMR Data | Expected Mass Spectrum (m/z) |

| This compound | C₂₆H₂₆F₂N₂O | 420.50 | Data not available in literature. Expected signals for aromatic protons, vinyl protons, piperazine protons, and a benzhydryl proton. | Data not available in literature. Expected signals for aromatic carbons, vinyl carbons, piperazine carbons, and a benzhydryl carbon. | [M+H]⁺ = 421.21 |

| Flunarizine (for comparison) | C₂₆H₂₆F₂N₂ | 404.50 | Aromatic protons (7.2-7.4 ppm), vinyl protons (6.1-6.5 ppm), piperazine protons (2.4-3.2 ppm), benzhydryl proton (4.2 ppm) | Aromatic carbons (115-163 ppm), vinyl carbons (126-131 ppm), piperazine carbons (50-55 ppm), benzhydryl carbon (~75 ppm) | [M+H]⁺ = 405.2[3] |

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound, a key metabolite of flunarizine. By following the outlined experimental protocols, researchers can produce a high-purity reference standard necessary for a range of scientific applications. The provided data tables and workflow diagrams offer a clear and concise summary of the process. While specific analytical data for the final compound is not currently available in the literature, the characterization of the synthesized material using standard analytical techniques (NMR, MS, HPLC) will be crucial to confirm its identity and purity, thereby validating its use as a reference standard.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flunarizine [webbook.nist.gov]

Unraveling the Enigmatic Mechanism of Hydroxy Flunarizine: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Hydroxy Flunarizine, a primary metabolite of the widely prescribed calcium channel blocker Flunarizine, is emerging as a molecule of significant interest in neuropharmacology. While the mechanism of action of the parent compound, Flunarizine, is well-documented, the specific pharmacological activities of its hydroxylated metabolite remain largely uncharted territory. This technical guide synthesizes the current understanding of this compound, delving into its metabolic generation, its putative molecular targets, and the experimental methodologies required for its comprehensive investigation. Drawing upon the established pharmacology of Flunarizine and nascent research into its metabolites, this document aims to provide a foundational resource for researchers seeking to elucidate the precise role of this compound in both therapeutic efficacy and potential side-effect profiles.

Introduction: The Significance of a Metabolite

Flunarizine is a selective calcium entry blocker with established efficacy in the prophylaxis of migraine and the management of certain neurological disorders.[1][2] Its therapeutic effects are primarily attributed to the prevention of cellular calcium overload by mitigating excessive transmembrane calcium influx.[3] However, like many xenobiotics, Flunarizine undergoes extensive hepatic metabolism, giving rise to a number of derivatives. Among these, this compound, formed through aromatic hydroxylation, is a major metabolite in humans.[4][5] Understanding the intrinsic pharmacological activity of this metabolite is crucial, as it may contribute significantly to the overall clinical profile of Flunarizine, including its therapeutic actions and adverse effects. A notable patent suggests that hydroxylated flunarizine exhibits a stronger affinity for the 5-HT2A receptor than its parent compound, a characteristic that could be linked to certain side effects such as extrapyramidal symptoms.[6]

Metabolic Pathway: The Genesis of this compound

The biotransformation of Flunarizine to this compound is a critical step in its pharmacology. This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Conversion:

-

Primary Enzyme: Studies have identified CYP2D6 as the principal enzyme responsible for the aromatic hydroxylation of Flunarizine.[7][8][9]

-

Reaction: The hydroxylation occurs on the cinnamyl phenyl ring of the Flunarizine molecule, resulting in the formation of p-Hydroxyflunarizine.[4][7]

This metabolic pathway is a key determinant of the circulating levels of both the parent drug and its hydroxylated metabolite, and variations in CYP2D6 activity among individuals could influence the clinical response to Flunarizine.

Putative Mechanism of Action: A Multifaceted Profile

Based on the known pharmacology of Flunarizine and preliminary data on its metabolites, this compound is hypothesized to possess a multi-target mechanism of action.

3.1. Calcium Channel Modulation:

As a primary metabolite of a potent calcium channel blocker, it is highly probable that this compound retains some activity at voltage-gated calcium channels. The extent of this activity, whether it is comparable to, greater than, or less than that of Flunarizine, remains a critical question for investigation. The parent compound is known to interact with T-type and L-type calcium channels.[10]

3.2. Serotonergic System Interaction:

The most direct evidence for the activity of this compound comes from a patent suggesting a higher affinity for the 5-HT2A receptor.[6] This interaction could have significant implications for its neurological effects. Flunarizine itself has a recognized, albeit weaker, antagonistic effect at 5-HT2 receptors.

3.3. Other Potential Targets:

Given Flunarizine's broader pharmacological profile, which includes antagonism of dopamine D2 and histamine H1 receptors, it is plausible that this compound may also interact with these targets.[11] Comparative binding affinity studies are necessary to confirm these interactions and determine their significance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. musechem.com [musechem.com]

- 3. aapharma.ca [aapharma.ca]

- 4. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CN103130746A - Flunarizine derivative, preparation method and use thereof - Google Patents [patents.google.com]

- 7. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 11. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

In Vivo Pharmacokinetics and Metabolism of Flunarizine and its Hydroxy Metabolite: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of flunarizine, with a specific focus on its major metabolite, hydroxy flunarizine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on absorption, distribution, metabolism, and excretion (ADME), details the experimental protocols used for its study, and visualizes the core metabolic pathways.

Pharmacokinetics of Flunarizine

Flunarizine is a selective calcium channel blocker characterized by its high absorption, extensive distribution, and slow elimination.[1][2][3] Understanding its pharmacokinetic profile is essential for optimizing therapeutic regimens and anticipating potential drug interactions.

Absorption

Following oral administration, flunarizine is well absorbed from the gastrointestinal tract, with over 80% absorption.[4][5] Peak plasma concentrations (Tmax) are typically reached within 2 to 4 hours.[2][4][5] Steady-state plasma levels are achieved after approximately 5 to 8 weeks of daily dosing, although there is significant inter-individual variability.[1][3] The presence of a high-fat meal can delay the time to maximum concentration by about 2.5 hours and increase overall exposure by 20%.[6][7]

Distribution

Flunarizine is extensively distributed throughout the body, indicated by a large apparent volume of distribution of approximately 43.2 L/kg to 78 L/kg in healthy subjects.[5][8] It is highly lipophilic and readily crosses the blood-brain barrier, with brain concentrations being about ten times higher than those in the plasma.[4][5] Flunarizine exhibits high plasma protein binding, exceeding 99%.[1][4] Of this, 90% is bound to plasma proteins and 9% is distributed to blood cells, leaving less than 1% as free drug.[1][8]

Metabolism

Flunarizine is extensively metabolized in the liver, primarily through aromatic hydroxylation and oxidative N-dealkylation.[1][8][9] The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoenzyme, plays a crucial role in its metabolism.[4][10][11]

Aromatic hydroxylation of the phenyl ring on the cinnamyl moiety is a major metabolic pathway, resulting in the formation of This compound .[9][12] This pathway is particularly prominent in female rats, male dogs, and humans.[9][12] Another significant pathway, especially in male rats, is oxidative N-dealkylation, which yields bis(4-fluorophenyl)methanol and metabolites of the cinnamylpiperazine portion, such as hippuric acid.[9] In humans, at least 15 different metabolites have been described.[4] These metabolites, including this compound, are often conjugated with glucuronic acid before excretion.[9]

Excretion

The excretion of flunarizine and its metabolites is slow and occurs predominantly via the feces through biliary excretion.[4][5] After a single oral dose, less than 6% is found in the feces and less than 0.2% in the urine within 48 hours.[1][8] The elimination half-life of flunarizine is long and variable, ranging from 5 to 15 hours after a single dose and averaging around 18 to 19 days after multiple doses.[2][4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of flunarizine have been determined in various studies. The following tables summarize key quantitative data from healthy volunteers.

Table 1: Pharmacokinetic Parameters of Flunarizine in Healthy Volunteers (Single Dose)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [2][4][5] |

| Protein Binding | >99% | [1][4] |

| Volume of Distribution (Vd) | ~78 L/kg | [5] |

| Elimination Half-Life (t½) | 5 - 15 hours |[4][5] |

Table 2: Pharmacokinetic Parameters of Flunarizine in Healthy Volunteers (Multiple Doses)

| Parameter | Value | Reference |

|---|---|---|

| Time to Steady State | 5 - 8 weeks | [1][4] |

| Elimination Half-Life (t½) at Steady State | ~19 days |[1] |

Metabolic Pathways of Flunarizine

The biotransformation of flunarizine is a complex process mediated by hepatic enzymes. The primary pathways involve hydroxylation and N-dealkylation, leading to the formation of its main metabolites.

Experimental Protocols

The characterization of flunarizine's pharmacokinetics and metabolism relies on robust experimental designs and sensitive analytical methods.

In Vivo Animal Studies

Studies investigating the metabolism and excretion of flunarizine have been conducted in rats and dogs using radiolabeled compounds (tritium or 14C).[9] For instance, in one key study, single oral doses of labeled flunarizine were administered to both species to trace the drug's fate.[9] Enterohepatic circulation of metabolites was confirmed using a "donor-acceptor" rat model, where bile from a donor rat administered the drug was infused into the duodenum of an acceptor rat.[9]

In Vitro Metabolism Studies

To identify the specific enzymes involved, in vitro studies have been performed using human liver microsomes and microsomes from lymphoblastoid cells engineered to express specific human CYP enzymes.[10][11] These experiments demonstrated that CYP2D6 is the primary enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring to form this compound.[10]

Bioanalytical Methods for Quantification

The quantification of flunarizine in biological matrices such as human plasma is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][14]

A typical protocol involves:

-

Sample Collection: Collection of blood samples from human subjects at predetermined time points after drug administration.[7]

-

Sample Preparation: Extraction of flunarizine and an internal standard (e.g., flunarizine-d8) from a small volume of plasma (e.g., 100 µL) using liquid-liquid extraction under acidic conditions.[13][14]

-

Chromatographic Separation: Separation of the analyte from matrix components on a C18 column (e.g., Hypersil Gold C18, 50 × 2.1 mm, 3 µm) using a mobile phase such as methanol and ammonium formate buffer.[13][14]

-

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13] Multiple reaction monitoring (MRM) is used for high selectivity, with specific precursor-to-product ion transitions (e.g., m/z 405.2 → 203.2 for flunarizine).[13]

-

Method Validation: The method is validated for linearity, accuracy, precision, and stability to ensure reliable results.[13]

References

- 1. aapharma.ca [aapharma.ca]

- 2. mims.com [mims.com]

- 3. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]

- 4. Flunarizine - Wikipedia [en.wikipedia.org]

- 5. e-lactancia.org [e-lactancia.org]

- 6. researchgate.net [researchgate.net]

- 7. bioequivalence-study-of-two-formulations-of-flunarizine-hydrochloride-capsules-in-healthy-chinese-subjects-under-fasting-and-fed-conditions - Ask this paper | Bohrium [bohrium.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Excretion and metabolism of flunarizine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hydroxy Flunarizine: An In-Depth Technical Guide to the Primary Metabolite of Flunarizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine, a piperazine derivative with calcium channel blocking and histamine H1 antagonistic properties, is a widely prescribed medication for the prophylaxis of migraine and the management of vertigo.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of Hydroxy Flunarizine, the principal metabolite of Flunarizine in humans. This document will delve into the metabolic pathway, the key enzymatic players, available pharmacokinetic data, and the analytical methodologies pertinent to the study of Flunarizine and its metabolites.

Introduction to Flunarizine Metabolism

Flunarizine undergoes extensive metabolism in the liver, with aromatic hydroxylation being the major biotransformation pathway in humans.[3][4] This process leads to the formation of this compound, which is considered the primary metabolite.[5] Understanding the characteristics of this metabolite is crucial for a complete comprehension of Flunarizine's pharmacological profile, including its efficacy and potential for drug-drug interactions.

The Metabolic Pathway: From Flunarizine to this compound

The conversion of Flunarizine to its hydroxylated counterpart is a phase I metabolic reaction. This enzymatic process introduces a hydroxyl group onto one of the aromatic rings of the Flunarizine molecule.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary enzyme responsible for the aromatic hydroxylation of Flunarizine is Cytochrome P450 2D6 (CYP2D6).[2][6] This enzyme is a member of the cytochrome P450 mixed-function oxidase system, which plays a critical role in the metabolism of a vast array of xenobiotics, including many clinically significant drugs. The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to variations in metabolic rates among individuals.

Metabolic conversion of Flunarizine to this compound.

Pharmacokinetics of Flunarizine

| Parameter | Value | Reference |

| Absorption | Well absorbed (>80%) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [6] |

| Protein Binding | >99% | [6] |

| Metabolism | Hepatic, mainly by CYP2D6 | [6] |

| Elimination Half-life (single dose) | 5 - 15 hours | [6] |

| Elimination Half-life (multiple doses) | 18 - 19 days | [6] |

| Excretion | Primarily via bile and feces | [6] |

Experimental Protocols: Quantification of Flunarizine

The quantification of Flunarizine in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). While a specific, validated protocol for the simultaneous quantification of this compound is not detailed in the reviewed literature, the following methodology for Flunarizine can be adapted for the analysis of its hydroxylated metabolite.

Representative LC-MS/MS Method for Flunarizine in Human Plasma

This protocol is based on established methods for the bioanalysis of Flunarizine.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of Flunarizine).

-

Add a suitable organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortex mix for a specified time (e.g., 10 minutes) to ensure thorough extraction.

-

Centrifuge at a high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

4.1.3. Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for Flunarizine: The specific parent-to-product ion transition for Flunarizine would be monitored.

-

MRM Transition for this compound: A specific transition for the hydroxylated metabolite would need to be determined and optimized.

-

Workflow for the bioanalysis of Flunarizine and its metabolites.

Conclusion

This compound is the primary metabolite of Flunarizine in humans, formed via aromatic hydroxylation predominantly by the CYP2D6 enzyme. While the pharmacokinetic profile of the parent drug is well-documented, further research is required to fully characterize the quantitative pharmacokinetics of this compound. The development and validation of a specific and sensitive analytical method for the simultaneous quantification of both Flunarizine and this compound in biological matrices would be a valuable contribution to the field, enabling a more comprehensive understanding of Flunarizine's disposition and its clinical implications.

References

- 1. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flunarizine - Wikipedia [en.wikipedia.org]

In Vitro Metabolism of Flunarizine to Hydroxy Flunarizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Flunarizine, with a specific focus on its hydroxylation to Hydroxy Flunarizine. This document outlines the key metabolic pathways, the primary enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation.

Introduction to Flunarizine Metabolism

Flunarizine, a selective calcium channel blocker, undergoes extensive metabolism in the liver. The primary metabolic pathway in humans is aromatic hydroxylation, leading to the formation of this compound.[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.[2][3] Understanding the kinetics and species differences in this metabolic pathway is crucial for drug development, enabling accurate prediction of in vivo clearance and potential drug-drug interactions. Other metabolic routes for Flunarizine include oxidative N-dealkylation.[1]

Quantitative Data on Flunarizine Metabolism

The following tables summarize the key quantitative data for the in vitro metabolism of Flunarizine to this compound.

Table 1: Kinetic Parameters for this compound Formation

| In Vitro System | Enzyme | Substrate Concentration Range (µM) | Km (µM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (ml/min/nmol CYP) | Reference |

| Microsomes from B-lymphoblastoid cell lines expressing human CYP2D6 | CYP2D6 | Not Specified | 2 to 4 | Not Directly Reported | 0.14 | [2][4][5] |

| Human Liver Microsomes | CYP2D6 | Not Specified | Not Reported | Not Reported | Not Reported | [3] |

| Dog Liver Microsomes | Not Specified | 0.1 - 20 | Not Reported | Not Reported | Not Reported | [1] |

Note: The metabolism of Flunarizine in dog and human microsomes has been shown to follow linear Michaelis-Menten kinetics over a concentration range of 0.1-20 µM.[1]

Table 2: Species Differences in the Major In Vitro Metabolic Pathways of Flunarizine

| Species | In Vitro System | Major Metabolic Pathway(s) | Key Metabolite(s) | Reference |

| Human | Subcellular liver fractions | Aromatic hydroxylation | This compound | [1] |

| Primary hepatocytes | Oxidative N-dealkylation, Glucuronidation | Bis(4-fluorophenyl)methanol and its glucuronide | [1] | |

| Rat (Female) | Subcellular liver fractions, Hepatocytes | Aromatic hydroxylation | This compound | [1] |

| Rat (Male) | Subcellular liver fractions, Hepatocytes | Oxidative N-dealkylation | Bis(4-fluorophenyl)methanol | [1] |

| Dog | Subcellular liver fractions, Hepatocytes | Aromatic hydroxylation | This compound | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of Flunarizine to this compound using human liver microsomes.

Materials and Reagents

-

Flunarizine

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

Purified water

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (final concentration, e.g., 100 mM, pH 7.4), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and Flunarizine at various concentrations (e.g., 0.1 to 20 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

The concentrations of Flunarizine and this compound in the supernatant are quantified using a validated LC-MS/MS method.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[6]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Flunarizine: m/z 405.2 → 203.2[6]

-

This compound: The transition for this compound would be determined by direct infusion of the reference standard. It is expected to be m/z 421.2 → [fragment ion].

-

Internal Standard: Determined based on the specific compound used.

-

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the reference standards. The concentrations of Flunarizine and this compound in the samples are then determined from this calibration curve.

Visualizations

Metabolic Pathway of Flunarizine to this compound

Caption: Metabolic conversion of Flunarizine to this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for an in vitro Flunarizine metabolism experiment.

References

- 1. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Metabolism of Flunarizine and Cinnarizine by Microsomes from B-Lymphoblastoid Cell Lines Expressing Human Cytochrome P450 Enzymes [jstage.jst.go.jp]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxy Flunarizine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Hydroxy Flunarizine, a principal metabolite of the selective calcium channel blocker, Flunarizine. While Flunarizine has been extensively studied for its therapeutic applications in migraine prophylaxis and vertigo, the specific details surrounding the discovery, isolation, and in-depth characterization of its hydroxylated metabolite are less documented. This document collates available information from in vitro and in vivo metabolism studies to offer a detailed account of its formation, analytical detection, and potential biological significance. The guide includes summaries of quantitative data, detailed experimental methodologies derived from metabolic studies of the parent compound, and visualizations of the metabolic pathway.

Introduction

Flunarizine, a diphenylmethylpiperazine derivative discovered by Janssen Pharmaceutica in 1968, is a well-established selective calcium antagonist.[1] Its mechanism of action involves the blockade of excessive transmembrane calcium influx, thereby preventing cellular calcium overload.[2] Flunarizine undergoes extensive hepatic metabolism, with aromatic hydroxylation being a primary route of biotransformation, leading to the formation of this compound.[3][4] This metabolite has garnered interest due to its potential contribution to the overall pharmacological and toxicological profile of Flunarizine. Notably, a patent suggests that the hydroxylation of Flunarizine is a major metabolic pathway and that this compound may be implicated in certain side effects.[5] This guide aims to consolidate the fragmented information available on this compound to serve as a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Discovery and Formation

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, Flunarizine. In vitro studies utilizing subcellular liver fractions (microsomes) and isolated hepatocytes from rats, dogs, and humans have been instrumental in identifying the metabolic pathways of Flunarizine.[1]

Aromatic hydroxylation has been consistently identified as a major metabolic pathway for Flunarizine, yielding this compound.[1][3][4] In human subcellular fractions, aromatic hydroxylation to form this compound was found to be the predominant metabolic route.[1] Interestingly, a significant sex-dependent difference in Flunarizine metabolism has been observed in rats, with aromatic hydroxylation being the major pathway in female rats, while oxidative N-dealkylation is more prominent in male rats.[1] The in vitro metabolism in humans more closely resembles that of female rats.[1] The primary enzyme responsible for the metabolism of Flunarizine is Cytochrome P450 2D6 (CYP2D6).[2]

The following diagram illustrates the metabolic transformation of Flunarizine to this compound.

Isolation and Purification

Detailed protocols specifically for the isolation and purification of this compound as a pure standard are not extensively described in the available literature. However, methods for the chromatographic separation of Flunarizine and its metabolites from biological matrices have been reported, which can be adapted for isolation purposes.

Experimental Protocol: Chromatographic Separation of Flunarizine Metabolites

The following protocol is a composite methodology based on analytical techniques used for the determination of Flunarizine and its metabolites in various studies.[6][7][8]

Objective: To separate this compound from the parent drug and other metabolites in a biological sample extract.

Materials and Reagents:

-

Biological matrix (e.g., plasma, liver microsome incubate)

-

Liquid-liquid extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 2.1 mm, 3 µm)[6]

-

Mobile phase A: Acetonitrile

-

Mobile phase B: Ammonium acetate buffer or formic acid solution

-

Mass spectrometer for detection and identification

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Chromatographic Conditions:

-

Column: Hypersil Gold C18 (50 mm × 2.1 mm, 3 µm).[6]

-

Mobile Phase: A gradient of methanol and 10 mM ammonium formate, pH 3.0 (e.g., starting with a higher aqueous composition and increasing the organic content).[6]

-

Flow Rate: As per column specifications and system pressure limits.

-

Detection: UV detection (e.g., at 230 nm or 254 nm) coupled with tandem mass spectrometry (MS/MS) for identification.[6][8]

-

-

Fraction Collection:

-

Monitor the chromatogram for the peak corresponding to the mass-to-charge ratio (m/z) of this compound.

-

Collect the eluent corresponding to this peak.

-

Multiple collections may be necessary to obtain a sufficient quantity for further characterization.

-

-

Purity Assessment:

-

Re-inject the collected fraction into the HPLC-MS/MS system to assess its purity.

-

The following workflow diagram illustrates the general process for isolating this compound from a biological matrix.

Characterization

The characterization of this compound has primarily been achieved through hyphenated analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Physicochemical Properties

| Property | Value/Description | Reference |

| Parent Compound | Flunarizine | [9] |

| Molecular Formula | C26H26F2N2 | [9] |

| Molecular Weight | 404.51 g/mol | [9] |

| Metabolite | This compound | |

| Molecular Formula | C26H26F2N2O | Inferred |

| Molecular Weight | 420.51 g/mol | Inferred |

| Solubility | Likely to have slightly increased polarity compared to Flunarizine due to the hydroxyl group. | Inferred |

Spectroscopic and Chromatographic Data

While specific spectra for pure this compound are not published, studies on Flunarizine metabolism have utilized mass spectrometry for its identification.

Mass Spectrometry (MS):

-

Expected [M+H]+: m/z 421.2

-

Fragmentation Pattern: The fragmentation pattern in MS/MS would be expected to show characteristic losses, such as the loss of water from the hydroxyl group, and fragmentation of the piperazine ring and the diphenylmethyl moiety, similar to Flunarizine but with mass shifts corresponding to the added oxygen atom.

High-Performance Liquid Chromatography (HPLC):

-

Retention Time: Due to the increased polarity from the hydroxyl group, this compound is expected to have a shorter retention time than Flunarizine on a reversed-phase C18 column under typical elution conditions.

Biological Activity and Significance

The biological activity of this compound is not well-characterized. However, a patent for novel Flunarizine derivatives suggests that blocking the hydroxylation metabolic pathway could reduce extrapyramidal side effects.[5] This implies that this compound may have its own pharmacological or toxicological profile that contributes to the overall effects of Flunarizine administration. The patent further suggests that this compound has a weaker antagonism of the 5-hydroxytryptamine (5-HT) receptor compared to Flunarizine.[5]

Conclusion

This compound is a significant metabolite of Flunarizine, formed predominantly through aromatic hydroxylation by CYP2D6, especially in humans and female rats. While its existence is well-documented in metabolic studies, a comprehensive, dedicated body of research on its discovery, isolation, and detailed characterization is lacking. The available information, primarily from in vitro metabolism studies, provides a foundational understanding of its formation and analytical detection. Further research is warranted to isolate and purify this compound to enable a thorough characterization of its physicochemical properties and to elucidate its specific pharmacological and toxicological profile. Such studies would provide valuable insights into its contribution to the therapeutic effects and potential side effects of Flunarizine, aiding in the development of safer and more effective therapeutic strategies.

References

- 1. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flunarizine - Wikipedia [en.wikipedia.org]

- 3. aapharma.ca [aapharma.ca]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. CN103130746A - Flunarizine derivative, preparation method and use thereof - Google Patents [patents.google.com]

- 6. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic determination of flunarizine dihydrochloride in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flunarizine [drugcentral.org]

An In-depth Technical Guide to the Aromatic Hydroxylation of Flunarizine in the Liver

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic hydroxylation of Flunarizine, a selective calcium entry blocker, within the liver. The document details the metabolic pathways, key enzymes, quantitative kinetic data, and experimental protocols relevant to the study of Flunarizine's hepatic metabolism. This guide is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and toxicology.

Introduction to Flunarizine Metabolism

Flunarizine is a difluorinated derivative of cinnarizine used in the prophylaxis of migraine and the management of vertigo.[1][2] Its lipophilic nature necessitates metabolic conversion in the liver to facilitate excretion. The primary metabolic routes for Flunarizine are N-oxidation and aromatic hydroxylation.[1] This guide focuses on the latter, a critical Phase I metabolic reaction.

Key Enzymes in Flunarizine's Aromatic Hydroxylation

The aromatic hydroxylation of Flunarizine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

Cytochrome P450 2D6 (CYP2D6): This is the principal enzyme responsible for the para-hydroxylation of the cinnamyl phenyl ring of Flunarizine.[3][4] Studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed the significant role of CYP2D6 in this metabolic pathway.[4] The activity of CYP2D6 is highly correlated with the formation of the hydroxylated metabolite of Flunarizine.[4]

Other Contributing Enzymes: While CYP2D6 is the major contributor to aromatic hydroxylation, other CYP isoforms are involved in the overall metabolism of Flunarizine, primarily through N-desalkylation. These include CYP2B6, CYP2C9, CYP1A1, CYP1A2, and CYP2A6.

Quantitative Analysis of Flunarizine Metabolism

The kinetics of Flunarizine's metabolism have been investigated in vitro, providing valuable data for predicting its in vivo behavior. The following table summarizes the available kinetic parameters for the key metabolic reactions.

| Enzyme | Reaction | Substrate | Km (µM) | Vmax | Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP) |

| CYP2D6 | p-hydroxylation of cinnamyl phenyl ring | Flunarizine | 2 - 4 | Not Specified | 0.14 |

Data sourced from studies on microsomes from B-lymphoblastoid cell lines expressing human CYP2D6.

Metabolic Pathway of Flunarizine

The metabolic transformation of Flunarizine in the liver involves several key steps. Aromatic hydroxylation leads to the formation of p-Hydroxyflunarizine.[5] Concurrently, N-dealkylation at the piperazine ring results in other metabolites.[6] These Phase I metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion.[6]

References

- 1. aapharma.ca [aapharma.ca]

- 2. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Flunarizine - Wikipedia [en.wikipedia.org]

- 4. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Hydroxy Flunarizine: Chemical Identity, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of this compound, a principal metabolite of the peripherally acting calcium channel blocker, Flunarizine. This document details its chemical identifiers, outlines a probable synthetic route and analytical methodology, and explores its biological relevance, particularly its interaction with the serotonergic system.

Chemical Identifiers and Physicochemical Properties

This compound is the product of aromatic hydroxylation of Flunarizine, a metabolic process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1] Its chemical identity is established by the following identifiers and properties.

| Identifier | Value |

| CAS Number | 87166-81-2 |

| IUPAC Name | 4-[(1E)-3-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-propen-1-yl]phenol |

| Molecular Formula | C₂₆H₂₆F₂N₂O |

| Molecular Weight | 420.49 g/mol |

| Canonical SMILES | C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

| InChI Key | Not readily available |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of Flunarizine and related derivatives.[2][3][4] The synthesis would likely involve the coupling of a protected 4-hydroxyphenylethyl moiety to the piperazine core of a bis(4-fluorophenyl)methylpiperazine derivative.

Proposed Experimental Protocol for Synthesis

This proposed synthesis is a multi-step process:

-

Protection of the phenolic hydroxyl group: The hydroxyl group of a suitable starting material, such as 4-hydroxycinnamic acid, would first be protected to prevent unwanted side reactions. A common protecting group for phenols is a benzyl ether or a silyl ether.

-

Activation of the carboxylic acid: The carboxylic acid of the protected 4-hydroxycinnamic acid would then be activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling with bis(4-fluorophenyl)methylpiperazine: The activated, protected 4-hydroxycinnamic acid is then reacted with 1-[bis(4-fluorophenyl)methyl]piperazine.[5] This reaction forms the core structure of this compound.

-

Reduction of the amide: The resulting amide is then reduced to the corresponding amine to complete the ethylamine bridge. This can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Deprotection of the phenolic hydroxyl group: Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound. The deprotection method will depend on the protecting group used (e.g., hydrogenolysis for a benzyl ether, or fluoride-ion-mediated cleavage for a silyl ether).

Purification at each step would likely be carried out using column chromatography, and the final product would be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Analytical Methodology

The detection and quantification of this compound, particularly in biological matrices, can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS) detector.[6][7][8][9][10]

A typical HPLC method would involve:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 254 nm or, for higher sensitivity and specificity, mass spectrometry in multiple reaction monitoring (MRM) mode.

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Biological Significance and Pharmacological Profile

This compound is a major metabolite of Flunarizine, and its pharmacological activity is of significant interest, particularly concerning the side-effect profile of the parent drug. Emerging evidence suggests that this compound may possess a higher affinity for serotonin receptors, specifically the 5-HT2A receptor, than Flunarizine itself. This interaction is hypothesized to contribute to the extrapyramidal side effects observed in some patients treated with Flunarizine.

Interaction with the Serotonergic System

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[12][13][14][15] Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and other cellular functions. The binding of an agonist, such as serotonin or potentially this compound, initiates this cascade.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Metabolic Formation of this compound

The biotransformation of Flunarizine to this compound is a key metabolic pathway. This process is primarily mediated by the CYP2D6 enzyme in the liver.[1] Understanding this metabolic conversion is crucial for predicting potential drug-drug interactions and variability in patient response to Flunarizine.

References

- 1. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flunarizine synthesis - chemicalbook [chemicalbook.com]

- 4. CN103130746A - Flunarizine derivative, preparation method and use thereof - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Liquid chromatographic determination of flunarizine dihydrochloride in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Effect of flunarizine and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 5-HT2A_receptor [bionity.com]

Preliminary Screening of Hydroxy Flunarizine for Therapeutic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive preliminary screening strategy for Hydroxy Flunarizine, a primary metabolite of the selective calcium channel blocker Flunarizine. Given the established therapeutic profile of Flunarizine in the management of migraine, vertigo, and as an adjunctive therapy for epilepsy, it is hypothesized that its hydroxylated metabolite may exhibit similar or distinct pharmacological activities. This document provides a series of proposed in vitro and in vivo assays to systematically evaluate the therapeutic potential of this compound. The protocols and methodologies are based on the known mechanisms of action of the parent compound, Flunarizine.[1][2] In humans, the aromatic hydroxylation of Flunarizine is a major metabolic pathway, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3]

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured framework for the presentation of quantitative data that would be generated from the proposed screening assays.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Test Substance | Concentration | Endpoint | Result (Mean ± SD) |

| Chick Chorioallantoic Membrane (CAM) Assay | Vehicle Control | - | Number of Branch Points | |

| This compound | 1 µM | Number of Branch Points | ||

| This compound | 10 µM | Number of Branch Points | ||

| This compound | 100 µM | Number of Branch Points | ||

| Flunarizine (Positive Control) | 10 µM | Number of Branch Points | ||

| Rat Aortic Ring Assay | Vehicle Control | - | Sprouting Area (mm²) | |

| This compound | 1 µM | Sprouting Area (mm²) | ||

| This compound | 10 µM | Sprouting Area (mm²) | ||

| This compound | 100 µM | Sprouting Area (mm²) | ||

| Flunarizine (Positive Control) | 10 µM | Sprouting Area (mm²) | ||

| Endothelial Cell Proliferation Assay (MTT) | Vehicle Control | - | % Inhibition of Proliferation | |

| This compound | 1 µM | % Inhibition of Proliferation | ||

| This compound | 10 µM | % Inhibition of Proliferation | ||

| This compound | 100 µM | % Inhibition of Proliferation | ||

| Flunarizine (Positive Control) | 10 µM | % Inhibition of Proliferation |

Table 2: In Vivo Efficacy of this compound in a Migraine Model

| Treatment Group | Dose (mg/kg) | Latency to Facial Grooming (min) | Number of Head Scratches |

| Nitroglycerin-Induced Migraine Model | |||

| Vehicle Control | - | ||

| This compound | 1 | ||

| This compound | 5 | ||

| This compound | 10 | ||

| Flunarizine (Positive Control) | 5 |

Table 3: In Vivo Efficacy of this compound in a Vertigo Model

| Treatment Group | Dose (mg/kg) | Time on Rotarod (s) | Spontaneous Nystagmus Frequency |

| Unilateral Labyrinthectomy-Induced Vertigo Model | |||

| Vehicle Control | - | ||

| This compound | 1 | ||

| This compound | 5 | ||

| This compound | 10 | ||

| Flunarizine (Positive Control) | 5 |

Table 4: In Vivo Efficacy of this compound in an Epilepsy Model

| Treatment Group | Dose (mg/kg) | Seizure Score (Racine Scale) | Latency to Seizure Onset (s) |

| Pentylenetetrazole (PTZ)-Induced Seizure Model | |||

| Vehicle Control | - | ||

| This compound | 1 | ||

| This compound | 5 | ||

| This compound | 10 | ||

| Flunarizine (Positive Control) | 5 |

Experimental Protocols

In Vitro Assays

1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

-

Objective: To assess the anti-angiogenic potential of this compound in vivo.

-

Materials: Fertilized chicken eggs, 70% ethanol, sterile phosphate-buffered saline (PBS), Whatman filter paper discs, this compound, vehicle control, positive control (e.g., Flunarizine), stereomicroscope.

-

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

On day 8, place sterile filter paper discs saturated with vehicle, this compound (at various concentrations), or a positive control onto the CAM.

-

Reseal the window and continue incubation for another 48-72 hours.

-

On day 10 or 11, open the window and examine the CAM under a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points within the area of the filter paper disc.

-

2. Rat Aortic Ring Assay

-

Objective: To evaluate the effect of this compound on endothelial cell migration and tube formation in an ex vivo model.

-

Materials: Thoracic aorta from a rat, sterile PBS, Matrigel, 24-well plates, endothelial cell growth medium, this compound, vehicle control, positive control (e.g., Flunarizine), inverted microscope.

-

Procedure:

-

Aseptically dissect the thoracic aorta from a euthanized rat and place it in sterile PBS.

-

Clean the aorta of surrounding connective tissue and cut it into 1-2 mm thick rings.

-

Coat the wells of a 24-well plate with Matrigel and allow it to solidify.

-

Place one aortic ring in the center of each well and embed it in another layer of Matrigel.

-

After polymerization, add endothelial cell growth medium containing vehicle, this compound (at various concentrations), or a positive control to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 7-10 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

Quantify the angiogenic response by measuring the area of sprouting microvessels.

-

3. Endothelial Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the direct effect of this compound on the proliferation of endothelial cells.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, 96-well plates, this compound, vehicle control, positive control (e.g., Flunarizine), MTT reagent, DMSO, microplate reader.

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing vehicle, this compound (at various concentrations), or a positive control.

-

Incubate for 24-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

-

In Vivo Models

1. Nitroglycerin-Induced Migraine Model in Rats

-

Objective: To assess the prophylactic effect of this compound on migraine-like pain behavior.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound, vehicle, or a positive control (Flunarizine) orally or via intraperitoneal injection.

-

After a predetermined pretreatment time, induce migraine-like symptoms by administering nitroglycerin.

-

Observe and record behavioral parameters such as head scratching, facial grooming, and photophobia for a period of 2-4 hours.

-

A reduction in these behaviors compared to the vehicle-treated group indicates a potential anti-migraine effect.

-

2. Unilateral Labyrinthectomy-Induced Vertigo Model in Mice

-

Objective: To evaluate the efficacy of this compound in a model of peripheral vestibular dysfunction.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Surgically induce unilateral labyrinthectomy to create a model of acute vertigo.

-

Administer this compound, vehicle, or a positive control (Flunarizine) post-surgery.

-

Assess vestibular function using tests such as the rotarod test for motor coordination and observation of spontaneous nystagmus.

-

An improvement in motor performance and a reduction in nystagmus suggest a therapeutic effect on vertigo.

-

3. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

-

Objective: To screen for the anticonvulsant activity of this compound.

-

Animals: Male ICR mice.

-

Procedure:

-

Administer this compound, vehicle, or a positive control (Flunarizine) to the mice.

-

After the appropriate pretreatment time, induce seizures by administering a sub-convulsive or convulsive dose of PTZ.

-

Observe the mice for the onset and severity of seizures, typically using the Racine scale.

-

An increase in the latency to seizure onset and a decrease in the seizure severity score indicate potential anticonvulsant properties.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed workflow for the preliminary screening of this compound.

Caption: Hypothesized Calcium Channel Blocking Mechanism of this compound.

Caption: Hypothesized Dopamine D2 Receptor Antagonism of this compound.

Caption: Hypothesized Histamine H1 Receptor Antagonism of this compound.

References

- 1. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 2D6 in the Metabolic Activation of Flunarizine to Hydroxyflunarizine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine, a widely prescribed calcium channel blocker, undergoes extensive hepatic metabolism, with hydroxylation being a key biotransformation pathway. This technical guide delineates the critical role of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) in the formation of hydroxyflunarizine, a major metabolite. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro assessment, and a summary of the kinetic parameters governing this specific metabolic reaction. The information presented herein is intended to support further research and development efforts in the fields of drug metabolism, pharmacokinetics, and personalized medicine.

Introduction

Flunarizine is a difluorinated piperazine derivative with selective calcium antagonist properties, primarily used in the prophylaxis of migraine and the management of vertigo.[1] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism in the liver. The biotransformation of flunarizine is complex, involving multiple enzymatic pathways that lead to the formation of at least 15 different metabolites.[2] Among these, the hydroxylated derivatives are of significant interest. This guide focuses specifically on the formation of hydroxyflunarizine, a product of aromatic hydroxylation, and the central role played by the cytochrome P450 enzyme, CYP2D6. Understanding the nuances of this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic strategies.

Metabolic Pathways of Flunarizine

The metabolism of flunarizine is extensive and occurs primarily in the liver. The main metabolic routes include N-oxidation, aromatic hydroxylation, and N-dealkylation.[3] While several cytochrome P450 enzymes are involved in the overall metabolism of flunarizine, CYP2D6 has been identified as the principal enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring, leading to the formation of hydroxyflunarizine.[4] Other CYP isoforms, such as CYP2B6, CYP1A1, CYP1A2, CYP2C9, and CYP2A6, are primarily involved in the N-desalkylation pathways.

dot

Caption: Metabolic pathways of Flunarizine.

The Role of CYP2D6 in Hydroxyflunarizine Formation

CYP2D6 is a highly polymorphic enzyme that is responsible for the metabolism of approximately 25% of clinically used drugs. Its genetic variability leads to distinct phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact drug efficacy and toxicity.